N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride” is a compound with the molecular formula C26H28ClN3O2S. It has an average mass of 482.037 Da and a monoisotopic mass of 481.159088 Da . This compound is part of a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .Scientific Research Applications
Antiproliferative and Antitubulin Agents
Compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano group, have shown to inhibit cancer cell growth with IC50 values in the low micromolar range. Their interaction with tubulin leads to cell cycle arrest in the G2/M phase and induces apoptotic cell death, suggesting their potential as new antiproliferative agents selective against cancer cells. Molecular docking studies confirmed their inhibitory activity on tubulin polymerization, derived from binding to the colchicine site (Romagnoli et al., 2020).
Anticonvulsant Activities
Research on novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds has been conducted to evaluate their anticonvulsant activities. Specifically, certain hydrochloride salts of these compounds have demonstrated significant anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. This suggests that modifications to the benzene rings of these compounds, replacing them with heteroaromatic rings like thiophene, can enhance their anticonvulsant properties (Ohkubo et al., 1996).
Mechanism of Action
This compound and its derivatives have been identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death . Molecular docking studies confirmed that the inhibitory activity of these molecules on tubulin polymerization derived from binding to the colchicine site .
Future Directions
The future directions for this compound could involve further exploration of its antiproliferative properties and potential as a cancer treatment. The compound’s selectivity against cancer cells and its ability to induce apoptosis in a dose-dependent manner suggest that it may have potential for further development as a therapeutic agent .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S.ClH/c29-17-25-24-14-15-31(18-20-8-3-1-4-9-20)19-26(24)34-28(25)30-27(32)21-10-7-13-23(16-21)33-22-11-5-2-6-12-22;/h1-13,16H,14-15,18-19H2,(H,30,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHRQQIHJIGZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.